N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide
Description
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is a structurally complex small molecule characterized by two key moieties: a 5-methoxyindole group and a pyrido[2,1-c][1,2,4]triazin-4-one system linked via a propanamide chain. The indole scaffold is substituted at the 3-position with an ethyl group bearing the propanamide side chain, while the pyridotriazine moiety introduces a planar, electron-deficient heterocyclic system. The compound’s synthesis likely involves coupling reactions similar to those described for related propanamide derivatives, such as the use of succinic anhydride and amines (as seen in ) .
Properties
Molecular Formula |
C21H21N5O3 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanamide |
InChI |
InChI=1S/C21H21N5O3/c1-29-15-5-6-17-16(12-15)14(13-23-17)9-10-22-20(27)8-7-18-21(28)26-11-3-2-4-19(26)25-24-18/h2-6,11-13,23H,7-10H2,1H3,(H,22,27) |
InChI Key |
LABZUPUQEZDERZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCC3=NN=C4C=CC=CN4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide typically involves multiple steps, including the formation of the indole and pyridotriazine rings. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The pyridotriazine ring can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The carbonyl group in the pyridotriazine ring can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Indoxyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Heterocyclic Diversity: The target compound’s pyridotriazine core distinguishes it from triazino-indole () and triazolo-pyridazine () systems. Pyridotriazine’s electron-withdrawing 4-oxo group may enhance binding to polar enzyme pockets compared to non-oxidized analogs .
Propanamide Linker Flexibility : The propanamide chain in the target compound likely confers conformational flexibility, akin to ’s triazole derivatives, which could improve target engagement .
Substituent Effects : The 5-methoxyindole group in the target compound contrasts with ’s 4-chlorobenzoyl substituent, suggesting divergent pharmacological targets (e.g., anti-inflammatory vs. kinase inhibition) .
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are lacking, inferences can be drawn from analogs:
- : The indomethacin analog (compound 50) exhibits COX inhibition due to its sulfonamide group, which enhances solubility and acidity.
- : The triazolo-pyridazine derivative’s benzimidazole substituent may improve DNA intercalation or kinase binding, whereas the target’s pyridotriazine moiety could prioritize ATP-binding site interactions .
- : Tautomerism in triazole-propanamides influences binding affinity; the target’s rigid pyridotriazine system may reduce tautomeric variability, enhancing specificity .
Biological Activity
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its molecular structure, synthesis, and biological properties, including antimicrobial and anticancer activities.
Molecular Structure and Synthesis
The compound's molecular formula is with a molecular weight of approximately 391.42 g/mol. The structure features an indole moiety linked to a pyrido[2,1-c][1,2,4]triazin unit, which is significant for its biological activity.
Synthesis Overview:
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Indole Derivative: Starting with 5-methoxyindole, ethylation at the 3-position can be achieved using ethyl bromide in the presence of a base.
- Pyrido[2,1-c][1,2,4]triazin Formation: This step may involve cyclization reactions that incorporate nitrogen heterocycles.
- Coupling Reaction: The final step involves coupling the indole derivative with the triazin intermediate using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under basic conditions.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds structurally related to this compound. For instance:
- Tested Against Bacteria: The compound was evaluated against various strains of Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 128 µM without cytotoxic effects on mammalian cells .
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| N-[2-(5-methoxyindolyl)ethyl] | 128 | S. aureus |
| Harmane derivative | 100 | E. coli |
Anticancer Properties
The potential anticancer effects of this compound have also been investigated. Preliminary studies suggest that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study focusing on derivatives of indole and pyrido-triazine compounds demonstrated that modifications in the structure could enhance cytotoxicity against various cancer cell lines. The presence of the triazine ring was particularly noted to contribute to increased potency against breast cancer cells .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors involved in cellular signaling pathways:
- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation: It could modulate receptors associated with inflammatory responses or cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
